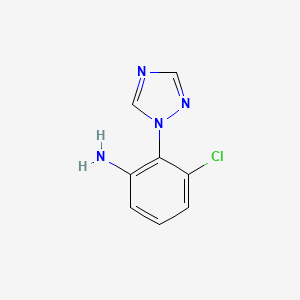

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

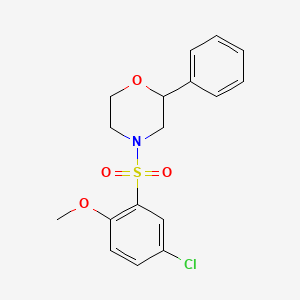

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It has a molecular formula of C8H7ClN4 and a molecular weight of 194.62 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7ClN4/c9-7-3-6 (10)1-2-8 (7)13-5-11-4-12-13/h1-5H,10H2 .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are also able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .科学的研究の応用

Multidentate Ligands and Metal Complexes

3-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline derivatives have been explored in the design of multidentate ligands for coordination with metal cores, particularly rhenium. Such ligands show promising applications in biomedical fields due to their high affinity for certain metal ions, which can be used in diagnostic and therapeutic agents (Wang et al., 2017).

Photoluminescent Copper(I) Complexes

The compound has been incorporated in the synthesis of copper(I) complexes, which exhibit photoluminescence properties. These complexes, due to their emission properties, have potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) (Manbeck et al., 2011).

Ruthenium-Catalyzed Intermolecular C–H Amidation

The synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation has been researched. This method offers an environmentally friendly protocol for C–N bond formation, essential in organic synthesis and pharmaceutical manufacturing (Wang et al., 2016).

Ortho-Selective Chlorination of Aryls

This compound derivatives have been used in studying the ortho-selective chlorination of aryl compounds, which is significant in developing novel synthetic pathways for pharmaceuticals and agrochemicals (Vinayak et al., 2018).

Supramolecular Interactions of Triazoles

Research on 1,2,3-triazoles, including derivatives of this compound, has highlighted their diverse supramolecular interactions. These interactions are crucial in various fields, including coordination chemistry and molecular recognition (Schulze & Schubert, 2014).

Synthesis of Anti-proliferative Agents

The compound has been used in the synthesis of new molecules with potential anti-proliferative activity. These molecules, which link triazole and benzimidazole pharmacophores, show promise in cancer research (Sahay & Ghalsasi, 2017).

Dehalogenation in Environmental Remediation

Studies have shown the biodegradation of chloroaniline-based compounds, including derivatives of this compound, in polluted aquifers. This research is crucial for developing bioremediation strategies for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Corrosion Inhibition in Industrial Applications

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. This is significant in industrial applications where corrosion resistance is essential (Mistry & Jauhari, 2013).

将来の方向性

The future directions for research on 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and its derivatives could involve further investigation of their mechanisms of action, exploration of their potential applications in treating various diseases, and development of more efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .

特性

IUPAC Name |

3-chloro-2-(1,2,4-triazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-2-1-3-7(10)8(6)13-5-11-4-12-13/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFRRPZMAXQKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)

![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)

![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)